![molecular formula C15H12ClN3O B2471327 N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide CAS No. 953222-90-7](/img/structure/B2471327.png)
N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide
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Description
N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3O and its molecular weight is 285.73. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
Heterocyclic compounds, which contain at least one heterocyclic ring, play a crucial role in organic chemistry research. These compounds are prevalent in natural products, pharmaceuticals, and biologically active molecules. The oxazine derivatives, including our compound of interest, fall into this category. The oxazine skeleton, with its six-membered heterocyclic ring containing oxygen and nitrogen atoms, offers chemical versatility and accessibility. Researchers have identified oxazine derivatives as potential new drugs, emphasizing their importance in drug discovery .
Structural Investigation and Characterization
The compound N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide was synthesized efficiently using 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one. Its structure was characterized by single-crystal X-ray diffraction (XRD), infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR). The crystal structure revealed N–H⋯O and C–H⋯O hydrogen bonds, along with weak π⋯π interactions. Hirshfeld surface analysis further explored the compound’s hydrogen bonding potential .
a. Medicinal Chemistry:- Anti-inflammatory Activity : Explore its anti-inflammatory effects, considering the amide functional group’s versatility .
- Herbicide Development : Assess its herbicidal properties. For instance, derivatives of similar compounds have been studied as herbicides .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-9-6-7-10(8-12(9)16)17-15(20)14-11-4-2-3-5-13(11)18-19-14/h6-8,11,13-14,18-19H,2-5H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPFOCXZHGJAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3CCCCC3NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 74672065 |
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